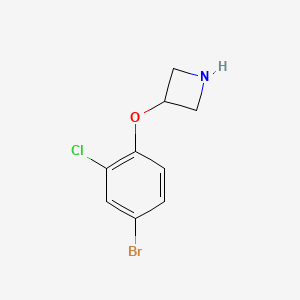

3-(4-Bromo-2-chlorophenoxy)azetidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(4-Bromo-2-chlorophenoxy)azetidine is a chemical compound with the molecular formula C₉H₉BrClNO and a molar mass of 262.53 g/mol . It is a member of the azetidine family, which are four-membered nitrogen-containing heterocycles.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromo-2-chlorophenoxy)azetidine typically involves the reaction of 4-bromo-2-chlorophenol with azetidine under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through nucleophilic substitution, where the phenoxide ion attacks the azetidine ring, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The bromine and chlorine atoms on the aromatic ring enable nucleophilic substitution (SNAr) under specific conditions.

- Mechanistic Insight : The bromine atom at the para-position undergoes substitution more readily than the ortho-chlorine due to reduced steric hindrance and electronic activation by the oxygen atom .

Ring-Opening Reactions

The azetidine ring’s strain (bond angle ~90°) facilitates ring-opening under acidic or nucleophilic conditions.

- Notable Example : Reaction with methylmagnesium bromide yields a tertiary amine via azetidine ring scission .

Cross-Coupling Reactions

The bromine atom participates in transition-metal-catalyzed cross-couplings, enabling diversification of the aromatic ring.

- Key Advantage : Bromine’s position allows selective arylation or amination without disturbing the azetidine ring .

Electrophilic Aromatic Substitution

The electron-rich phenoxy group undergoes electrophilic substitution, though halogens modulate reactivity.

Functionalization of the Azetidine Nitrogen

The secondary amine in the azetidine ring undergoes alkylation or acylation.

| Reagent | Conditions | Product | Application |

|---|---|---|---|

| Boc2_22O | DMAP, CH2Cl2 | 1-Boc-3-(4-bromo-2-chlorophenoxy)azetidine | Protects nitrogen for subsequent reactions. |

| Acetyl Chloride | Et3N, 0°C | 1-Acetyl-3-(4-bromo-2-chlorophenoxy)azetidine | Enhances solubility for biological assays. |

Key Research Findings

- Structural Influence on Reactivity : The ortho-chlorine sterically hinders substitution at the adjacent position, favoring para-bromine reactivity .

- Ring Strain Utility : The azetidine ring’s strain enables rapid ring-opening, making it valuable for synthesizing amino alcohols and amines .

- Synthetic Versatility : Cross-coupling reactions with bromine allow modular derivatization, supporting drug discovery workflows .

Wissenschaftliche Forschungsanwendungen

Medicinal Applications

A. Anticancer Properties

Recent research has indicated that azetidine derivatives, including 3-(4-Bromo-2-chlorophenoxy)azetidine, possess potential anticancer properties. A patent describes the compound's ability to inhibit the ATF4 pathway, which is implicated in several cancers and neurodegenerative diseases. The compound can be used in therapeutic compositions aimed at treating conditions such as:

- Alzheimer's Disease

- Parkinson's Disease

- Huntington's Disease

- Various cancers associated with activated unfolded protein response pathways.

The inhibition of this pathway may help in managing tumor growth and progression by promoting apoptosis in cancer cells .

B. Antibacterial Activity

A study on azetidine derivatives found that certain compounds exhibited significant antibacterial activity against common pathogens. While specific data for this compound was not detailed, related compounds demonstrated effectiveness against bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa. This suggests that this compound may also hold promise as an antibacterial agent .

Agricultural Applications

A. Plant Protection

Research into azetidine derivatives has shown their potential as effective agents against plant bacterial diseases. For instance, compounds similar to this compound have been tested for their efficacy against Xanthomonas oryzae, a pathogen responsible for rice bacterial leaf blight. These studies indicate that azetidine compounds can enhance plant resistance by inducing defense mechanisms within the host plants .

Case Studies and Research Findings

The following table summarizes key findings from various studies related to the applications of azetidine derivatives, including this compound:

Wirkmechanismus

The mechanism of action of 3-(4-Bromo-2-chlorophenoxy)azetidine involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It may interact with enzymes or receptors in biological systems, leading to various biochemical effects. The exact pathways and targets are subject to ongoing research .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 3-(4-Bromo-2-chlorophenoxy)propane

- 3-(4-Bromo-2-chlorophenoxy)butane

- 3-(4-Bromo-2-chlorophenoxy)pentane

Uniqueness

3-(4-Bromo-2-chlorophenoxy)azetidine is unique due to its azetidine ring, which imparts distinct chemical properties compared to its analogs with different alkyl chains. The presence of both bromine and chlorine atoms also provides unique reactivity patterns, making it a versatile compound in synthetic chemistry .

Biologische Aktivität

3-(4-Bromo-2-chlorophenoxy)azetidine is a synthetic organic compound belonging to the azetidine family, characterized by its unique four-membered heterocyclic structure. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications.

- Molecular Formula : C₉H₈BrClNO

- Molecular Weight : 262.53 g/mol

- CAS Number : 954226-36-9

The compound features a bromo and chloro substituent on the phenoxy group, contributing to its reactivity and biological profile. The azetidine ring structure imparts significant ring strain, which is often associated with unique chemical behaviors that can be exploited in drug development.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, acting as a nucleophile in various biochemical pathways. This interaction can lead to modulation of several biological processes, including:

- Inhibition of voltage-gated sodium channels (Nav), particularly Nav 1.7, which are implicated in chronic pain conditions .

- Potential roles in the treatment of neurodegenerative diseases, cancer, and other central nervous system disorders due to its influence on neuroinflammation and pain pathways .

Antimicrobial and Anticancer Properties

Research has indicated that compounds similar to this compound exhibit antimicrobial and anticancer activities. For instance, azetidinones derived from similar structures have shown promising results against various bacterial strains and cancer cell lines . The specific mechanisms often involve disruption of cellular processes critical for pathogen survival or tumor growth.

Case Studies

- Chronic Pain Management : A study highlighted the efficacy of sodium channel inhibitors in managing chronic pain conditions such as postherpetic neuralgia and diabetic neuropathy. Compounds like this compound are being explored for their potential to reduce pain signaling through Nav inhibition .

- Neuroprotection : Research into neuroprotective agents has identified compounds that can lower serum levels of retinol-binding protein 4 (RBP4), which is linked to age-related macular degeneration (AMD). Although not directly tested, the structural similarities suggest potential for this compound in similar therapeutic contexts .

Summary of Findings

The following table summarizes key findings related to the biological activity of this compound:

Eigenschaften

IUPAC Name |

3-(4-bromo-2-chlorophenoxy)azetidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrClNO/c10-6-1-2-9(8(11)3-6)13-7-4-12-5-7/h1-3,7,12H,4-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APJIHOZSVLJOJV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)OC2=C(C=C(C=C2)Br)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.53 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.